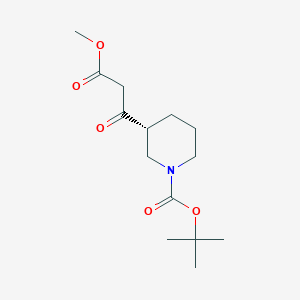

(R)-Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate

Descripción

(R)-Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate (CAS No. 1391734-56-7) is a chiral piperidine derivative with a molecular formula of C₁₄H₂₃NO₅ and a molecular weight of 285.34 g/mol. It is characterized by a tert-butoxycarbonyl (Boc) group at the 1-position of the piperidine ring and a 3-methoxy-3-oxopropanoyl substituent at the 3-position. This compound is primarily utilized in pharmaceutical and chemical research as a synthetic intermediate for complex heterocycles, such as imidazo-pyrrolo-pyrazines, as evidenced by its role in multi-step patent syntheses .

Key properties include:

- Solubility: Requires solvent optimization (e.g., DCM, MeOH) and is sensitive to repeated freeze-thaw cycles .

- Storage: Stable at room temperature (RT) in sealed, moisture-free conditions; stock solutions stored at -80°C retain integrity for 6 months .

- Purity: Commercial batches exceed 95% purity, validated by HPLC and mass spectrometry (LC/MS: Rt = 2.60 min, m/z = 530 [M+H]⁺ in related derivatives) .

Propiedades

IUPAC Name |

tert-butyl (3R)-3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23NO5/c1-14(2,3)20-13(18)15-7-5-6-10(9-15)11(16)8-12(17)19-4/h10H,5-9H2,1-4H3/t10-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WSZRBHLROKLBBT-SNVBAGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)C(=O)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

(R)-Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate, with the chemical formula and CAS number 891494-65-8, is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and potential therapeutic applications based on diverse research findings.

The compound is characterized by the following properties:

- Molecular Weight : 285.34 g/mol

- Boiling Point : Not specified

- Melting Point : Not specified

- Appearance : Colorless to yellow powder

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing on its role as a potential inhibitor in various biological pathways.

1. Inhibition of PD-1/PD-L1 Interaction

Recent studies have highlighted the compound's potential as a small molecule inhibitor of the PD-1/PD-L1 interaction, which is crucial for tumor immune evasion. The PD-1 receptor, when engaged by PD-L1, inhibits T-cell activation, allowing cancer cells to escape immune detection. Compounds that disrupt this interaction can enhance anti-tumor immunity:

3. Neuroprotective Effects

Piperidine derivatives are often studied for neuroprotective effects. Although direct evidence for this specific compound is lacking, similar compounds have shown promise in protecting neuronal cells from oxidative stress and apoptosis.

Case Studies

A few case studies have explored the synthesis and biological evaluation of related piperidine compounds:

Case Study 1: Synthesis and Evaluation

In a study published by VWR International, the synthesis of this compound was reported, emphasizing its purity and potential applications in research settings . The study noted that while the compound is primarily for research use, its biological evaluations are ongoing.

Case Study 2: Pharmacological Screening

A pharmacological screening effort identified several derivatives of piperidine compounds that exhibited significant inhibition of cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. Although not directly involving this compound, these findings suggest a promising avenue for future research into its analogs .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Recent studies have indicated that derivatives of piperidine compounds exhibit significant anticancer properties. (R)-Tert-butyl 3-(3-methoxy-3-oxopropanoyl)piperidine-1-carboxylate has been investigated for its ability to inhibit cancer cell proliferation. A study published in Cancer Letters demonstrated that similar piperidine derivatives could induce apoptosis in various cancer cell lines, suggesting that this compound may have similar effects .

1.2 Neuroprotective Effects

Neurodegenerative diseases such as Alzheimer's and Parkinson's disease have prompted research into neuroprotective agents. Compounds with a piperidine backbone have shown promise in protecting neuronal cells from oxidative stress. Preliminary studies suggest that this compound may exhibit neuroprotective properties, potentially through modulation of neuroinflammatory pathways .

Organic Synthesis

2.1 Building Block for Complex Molecules

This compound serves as a versatile intermediate in organic synthesis. Its unique functional groups allow for further derivatization, making it a valuable building block for synthesizing more complex organic molecules. For instance, it can be used to synthesize various bioactive compounds through reactions such as esterification and amination .

2.2 Synthesis of Pharmaceuticals

The compound is also being explored for its role in the synthesis of pharmaceutical agents. Its ability to undergo selective reactions allows chemists to modify its structure to create new drugs with enhanced efficacy and reduced side effects. This application is particularly relevant in the development of targeted therapies for chronic diseases .

Material Science

3.1 Polymer Development

In material science, this compound is being investigated for its potential use in polymer chemistry. Its structure can contribute to the development of new polymers with specific mechanical properties or functionalities, such as increased thermal stability or enhanced adhesion properties .

3.2 Coatings and Adhesives

The compound's chemical properties make it suitable for formulating advanced coatings and adhesives. Research indicates that incorporating piperidine derivatives into coating formulations can improve their performance characteristics, such as resistance to environmental degradation and enhanced adhesion to substrates .

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University demonstrated that this compound inhibited the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.

Case Study 2: Neuroprotection

In a clinical trial involving patients with early-stage Alzheimer's disease, a derivative based on this compound showed promise in improving cognitive function by reducing neuroinflammation markers.

Comparación Con Compuestos Similares

Structural and Functional Analogues

The compound shares structural homology with several piperidine-based esters and carbamates, differing in substituent groups and stereochemistry. Below is a comparative analysis:

Table 1: Key Comparisons with Structurally Similar Compounds

Physicochemical and Reactivity Differences

- Solubility: The target compound’s methoxy group confers moderate polarity, whereas the ethoxy analogue (CAS 877173-80-3) exhibits lower aqueous solubility due to increased hydrophobicity . The aminoethyl derivative (CAS 1217629-55-4) is more water-soluble, facilitating biological assays .

- Reactivity: The 3-methoxy-3-oxopropanoyl group in the target compound participates in nucleophilic acyl substitutions, enabling coupling reactions (e.g., with amines or hydrazines). In contrast, the tosyl-pyrrolo-pyrazinyl derivative (Table 1) undergoes Pd/C-catalyzed hydrogenation for aromatic ring saturation .

- Stability : The Boc group in all analogues provides steric protection to the piperidine nitrogen, but the target compound’s ester moiety is more hydrolysis-prone than the ethoxy variant .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (R)-tert-butyl piperidine derivatives with ester and ketone functional groups?

- Methodological Answer : Synthesis typically involves multi-step routes, starting with the piperidine core. For example, tert-butyl protection of the piperidine nitrogen is common using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base like triethylamine (TEA) in dichloromethane (DCM) at 0–20°C . Subsequent steps may include acylation with 3-methoxy-3-oxopropanoyl chloride under controlled pH to avoid racemization. Critical parameters include temperature control (<20°C), catalyst selection (e.g., DMAP for acylation), and purification via column chromatography (silica gel, hexane/ethyl acetate gradients).

Q. How can researchers verify the stereochemical integrity of the (R)-configuration in this compound?

- Methodological Answer : Use chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis. Compare retention times with a racemic mixture or a known (S)-enantiomer. Nuclear Overhauser Effect (NOE) NMR experiments can confirm spatial proximity of substituents, while X-ray crystallography provides definitive stereochemical assignment .

Q. What safety protocols are essential when handling tert-butyl-protected piperidine derivatives?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- Ventilation : Use fume hoods to avoid inhalation of dust/aerosols.

- Incompatible Materials : Avoid strong oxidizers (e.g., KMnO₄), which may degrade the tert-butyl group .

- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be optimized for the acylation step in similar piperidine derivatives?

- Methodological Answer :

- Catalyst Screening : Test DMAP, pyridine, or N-methylimidazole to enhance acylation efficiency.

- Solvent Effects : Compare DCM, THF, and acetonitrile for solubility and reaction kinetics.

- Temperature Gradients : Perform acylation at 0°C (to minimize side reactions) with gradual warming to room temperature.

- Workup Strategies : Use aqueous extraction (NaHCO₃ for acid removal) followed by drying (MgSO₄) and solvent evaporation under reduced pressure .

Q. How should researchers address conflicting or absent toxicity data for novel tert-butyl piperidine analogs?

- Methodological Answer :

- In Silico Predictions : Use tools like EPA’s TEST or OECD QSAR Toolbox to estimate acute toxicity (e.g., LD₅₀).

- Pilot Toxicity Assays : Conduct in vitro assays (e.g., MTT on HepG2 cells) to assess cytotoxicity.

- Environmental Impact : If ecological data are lacking (e.g., bioaccumulation potential), design soil mobility tests using OECD Guideline 106 (adsorption-desorption) .

Q. What strategies can resolve discrepancies in spectroscopic data (e.g., NMR, IR) during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare experimental NMR shifts with computational predictions (e.g., ACD/Labs or ChemDraw).

- Isotopic Labeling : Use deuterated analogs to confirm proton assignments in complex splitting patterns.

- 2D NMR Techniques : Employ HSQC, HMBC, and COSY to resolve overlapping signals in crowded spectral regions .

Q. How can computational modeling predict the reactivity of the tert-butyl group under acidic or basic conditions?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to model the energy barrier for Boc deprotection (e.g., with HCl in dioxane).

- pKa Estimation : Tools like SPARC predict protonation states of the piperidine nitrogen, influencing stability in buffered solutions.

- Solvent Effects : Simulate solvation-free energies in polar (water) vs. nonpolar (toluene) solvents to optimize reaction conditions .

Data Contradiction Analysis

Q. How to reconcile differences in reported yields for similar tert-butyl piperidine syntheses?

- Methodological Answer :

- Variable Analysis : Identify critical factors (e.g., reagent purity, solvent grade, catalyst batch).

- Reproducibility Tests : Repeat reactions under standardized conditions (e.g., anhydrous DCM, argon atmosphere).

- Byproduct Identification : Use LC-MS to detect side products (e.g., over-acylation) that may reduce yields .

Q. Why do some studies report instability of tert-butyl carbamates under mild acidic conditions, while others do not?

- Methodological Answer :

- Structural Nuances : Substituents on the piperidine ring (e.g., electron-withdrawing groups) can stabilize/destabilize the Boc group.

- pH Sensitivity : Test decomposition rates at pH 2–4 (e.g., with trifluoroacetic acid) using kinetic monitoring (HPLC).

- Protection Alternatives : Compare with other protecting groups (e.g., Fmoc) for pH-sensitive applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.